N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
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Overview
Description
N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a chemical compound that consists of a combination of an amine and an oxalic acid. This compound is known for its unique structure, which includes a phenoxy group, an ethoxy group, and an amine group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid typically involves the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with 2-bromoethylamine to form N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]propan-2-amine. Finally, the amine is reacted with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted ethoxy derivatives.
Scientific Research Applications
N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-2-amine
- N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]propan-2-amine
Uniqueness
N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is unique due to the presence of the oxalic acid moiety, which can form strong hydrogen bonds and enhance the compound’s solubility and stability. This makes it particularly useful in applications where these properties are desirable.
Properties
IUPAC Name |
N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-12(2)15-8-9-16-10-11-17-14-6-4-13(3)5-7-14;3-1(4)2(5)6/h4-7,12,15H,8-11H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUOKKNSJAKKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCNC(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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